

MRK-898 CAS number and molecular weight

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In-Depth Technical Guide: MRK-898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **MRK-898**, a positive allosteric modulator of the GABA(A) receptor, with a focus on its core characteristics, mechanism of action, and relevant experimental methodologies.

Core Compound Data

MRK-898 is a novel compound investigated for its potential as a non-sedating anxiolytic. The fundamental physicochemical properties of **MRK-898** are summarized below.

| Property | Value |
|-------------------|---|
| CAS Number | 461450-30-6 |
| Molecular Weight | 400.3 g/mol |
| Molecular Formula | C20H9F5N4 |
| Synonyms | 5-fluoro-2-[2-fluoro-5-[7- (trifluoromethyl)imidazo[1,2-a]pyrimidin-3- yl]phenyl]benzonitrile |

Mechanism of Action and Signaling Pathway





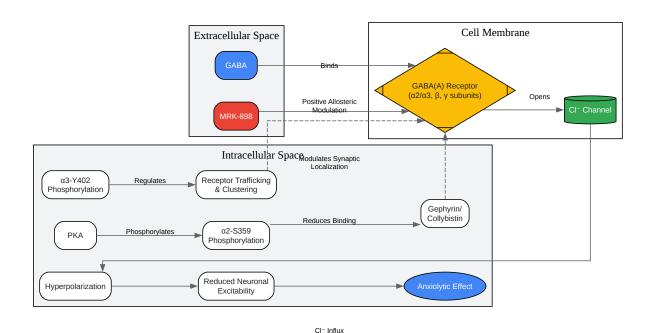


MRK-898 acts as a positive allosteric modulator (PAM) of GABA(A) receptors, exhibiting functional selectivity for subtypes containing $\alpha 2$ and $\alpha 3$ subunits.[1][2] Unlike classical benzodiazepines, which bind non-selectively to $\alpha 1$, $\alpha 2$, $\alpha 3$, and $\alpha 5$ subunits, the selectivity of **MRK-898** for $\alpha 2$ and $\alpha 3$ subunits is thought to underlie its anxiolytic effects without the sedative properties associated with $\alpha 1$ subunit modulation.[1]

The binding of **MRK-898** to the benzodiazepine site on the GABA(A) receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions (Cl⁻) into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

The downstream signaling cascade following the activation of $\alpha 2$ and $\alpha 3$ -containing GABA(A) receptors involves complex regulatory mechanisms, including phosphorylation events. The phosphorylation of serine residue 359 (Ser-359) on the $\alpha 2$ subunit by protein kinase A (PKA) has been shown to down-regulate the density of these receptors at inhibitory synapses by reducing their binding to the scaffolding proteins gephyrin and collybistin.[3] This suggests a dynamic regulation of synaptic inhibition. Similarly, phosphorylation of tyrosine 402 (Y402) in the $\alpha 3$ subunit is critical for its subcellular localization and clustering at inhibitory synapses, potentially through a gephyrin-independent mechanism.[4]





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Caption: Simplified signaling pathway of **MRK-898** at the GABA(A) receptor.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of MRK-898.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of **MRK-898** on GABA-evoked currents in neurons.

Objective: To determine the potentiation of GABA(A) receptor-mediated currents by MRK-898.



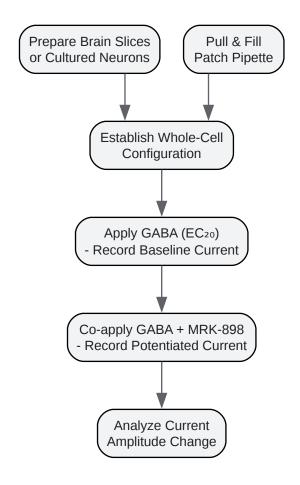




Methodology:

- Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABA(A) receptors.
- Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 4–8 MΩ and fill with an intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3). The external solution should be an artificial cerebrospinal fluid (aCSF) (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4), continuously bubbled with 95% O₂ and 5% CO₂.
- Recording: Establish a whole-cell recording configuration on a target neuron. Clamp the cell at a holding potential of -60 to -70 mV.
- Drug Application: Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current. Co-apply **MRK-898** at various concentrations with GABA to measure the potentiation of the GABA-evoked current.
- Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of MRK-898. Calculate the percentage potentiation.





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Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal following administration of **MRK-898**.

Objective: To assess the effect of **MRK-898** on extracellular GABA levels in specific brain regions.

Methodology:

- Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., amygdala, prefrontal cortex) of an anesthetized animal.
- Perfusion: Perfuse the probe with aCSF at a slow flow rate (e.g., 0.1-5 μL/min).



- Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after systemic or local administration of **MRK-898**.
- Neurotransmitter Analysis: Analyze the concentration of GABA in the dialysate samples
 using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence
 detection.
- Data Analysis: Compare the post-administration GABA levels to the baseline levels to determine the effect of MRK-898.

Behavioral Assays for Anxiolytic Activity

Standard behavioral tests in rodents are used to evaluate the anxiolytic-like effects of **MRK-898**.

Objective: To determine if MRK-898 reduces anxiety-like behaviors.

Commonly Used Tests:

- Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.
 - Procedure: A plus-shaped maze with two open and two closed arms is elevated above the floor. A rodent is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).
 - Measurement: The time spent in and the number of entries into the open arms are recorded. Anxiolytic compounds are expected to increase these parameters.
- Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
 - Procedure: A box is divided into a large, brightly illuminated compartment and a small, dark compartment. A rodent is placed in the light compartment and its movement between the two compartments is recorded.
 - Measurement: The time spent in the light compartment and the number of transitions
 between compartments are measured. Anxiolytic drugs typically increase the time spent in



the light compartment.

- Marble-Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior.
 - Procedure: Mice are placed in a cage with a layer of bedding and a number of marbles.
 The number of marbles buried within a specific time is counted.
 - Measurement: Anxiolytic compounds tend to reduce the number of marbles buried.

General Protocol for Behavioral Assays:

- Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.
- Drug Administration: Administer **MRK-898** or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test, based on its pharmacokinetic profile.
- Behavioral Testing: Conduct the behavioral test as described above.
- Data Analysis: Analyze the behavioral parameters using appropriate statistical tests (e.g., ANOVA, t-test) to compare the drug-treated group with the vehicle control group.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats and monkeys have been conducted for compounds structurally related to MRK-898. These studies are crucial for determining dose-response relationships and understanding the metabolic fate of the compound. While specific data for MRK-898 is not publicly available in detail, related compounds have shown good oral bioavailability. Initial development of the imidazopyrimidine series, to which MRK-898 belongs, encountered issues with poor pharmacokinetics in dogs, which were subsequently resolved. Metabolic pathways for similar compounds involve oxidation and glucuronidation.

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References

- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation on Ser-359 of the α2 subunit in GABA type A receptors down-regulates their density at inhibitory synapses PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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